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Introduction
Bioconjugation is a fundamental technique in drug development, diagnostics, and life science

research, enabling the covalent linkage of molecules to impart novel functionalities. A critical

step following any conjugation reaction is the efficient removal of unreacted, excess

crosslinking agents. Residual crosslinkers can lead to undesired side reactions, aggregation of

the conjugate, altered stability, and potential toxicity, thereby compromising the quality, efficacy,

and safety of the final product.[1][2]

This document provides detailed application notes and protocols for the most common and

effective methods for removing excess crosslinkers: Dialysis, Size Exclusion Chromatography

(SEC), and Tangential Flow Filtration (TFF). A comparative overview of these techniques is

presented to guide the selection of the most appropriate method based on sample volume,

desired purity, processing time, and scalability.

Comparative Overview of Crosslinker Removal
Techniques
The choice of purification method is critical and depends on various factors. The following table

summarizes the key performance characteristics of the discussed techniques.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b608811?utm_src=pdf-interest
https://www.merckmillipore.com/NG/en/technical-documents/technical-article/protein-biology/protein-purification/troubleshooting-purication-methods
https://www.mdpi.com/2077-0375/10/10/271
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Principle
Typical
Protein
Recovery

Crosslinker
Removal
Efficiency

Speed Scalability

Dialysis

Passive

diffusion
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semi-

permeable

membrane

based on a

concentration

gradient.[3][4]

>90%

High (>99%

with sufficient

buffer

changes)[5]

Slow (hours

to overnight)

[6]

High

(versatile for

various

volumes)[4]

Size

Exclusion

Chromatogra

phy (SEC)

Separation of

molecules

based on

their

hydrodynami

c volume as

they pass

through a

porous resin.

[7][8]

>90% (Spin

Columns)[9]

High (>95%)

[9]

Fast (minutes

to hours)[8]

Moderate

(column size

dependent)

[10]

Tangential

Flow

Filtration

(TFF)

Size-based

separation

using a semi-

permeable

membrane

with a

tangential

flow to

prevent

fouling.[11]

[12]

>95%

High

(>99.99%)

[13]

Very Fast

(minutes to

hours)

High (easily

scalable)[11]
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Section 1: Dialysis
Dialysis is a widely used technique for the removal of small, unwanted molecules from a

solution of macromolecules through a semi-permeable membrane.[3] It is a gentle method that

is particularly suitable for delicate proteins, though it is a relatively slow process.[6]

Application Notes
Principle: The sample containing the bioconjugate and excess crosslinker is placed in a

dialysis bag or cassette made of a semi-permeable membrane with a specific molecular

weight cut-off (MWCO). This is then submerged in a large volume of buffer (dialysate).

Molecules smaller than the MWCO, such as the crosslinker, will diffuse across the

membrane into the dialysate down their concentration gradient, while the larger bioconjugate

is retained.[4]

MWCO Selection: It is crucial to select a dialysis membrane with an MWCO that is

significantly smaller than the molecular weight of the bioconjugate to ensure its retention, yet

large enough to allow the free passage of the crosslinker. A general guideline is to choose an

MWCO that is at least 3-6 times smaller than the molecular weight of the protein.[14]

Buffer Volume and Exchange: To maintain a steep concentration gradient and drive the

diffusion process, the volume of the dialysate should be at least 100-200 times the sample

volume.[15][16] Multiple buffer changes are essential for achieving a high degree of purity.[5]

Troubleshooting: Protein precipitation during dialysis can occur if the salt concentration of the

buffer is too low or if the buffer pH is close to the isoelectric point (pI) of the protein.[17]

Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) and a pH at least one unit

away from the protein's pI.[15]

Experimental Protocol: Removal of Excess NHS-Ester
Crosslinker
This protocol is designed for the removal of an unreacted NHS-ester crosslinker (e.g., Sulfo-

SMCC) from a monoclonal antibody (mAb, ~150 kDa) conjugate.

Materials:
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Dialysis tubing or cassette with a 10 kDa MWCO

Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Magnetic stirrer and stir bar

Beakers or containers for dialysate

Clips for dialysis tubing (if applicable)

Procedure:

Hydrate the Membrane: If using dialysis tubing, cut the desired length and hydrate it in

dialysis buffer for at least 30 minutes.

Load the Sample: Carefully load the conjugation reaction mixture into the dialysis bag or

cassette.

Seal the Device: Securely seal the dialysis device, ensuring no leaks are present.

First Dialysis: Submerge the sealed device in a beaker containing the dialysis buffer (at least

100 times the sample volume). Place the beaker on a magnetic stirrer and stir gently at 4°C.

Dialyze for 2-4 hours.[15]

First Buffer Change: Discard the dialysate and replace it with fresh, pre-chilled dialysis buffer.

Second Dialysis: Continue to dialyze for another 2-4 hours at 4°C with gentle stirring.[15]

Second Buffer Change: Replace the dialysate with fresh buffer.

Overnight Dialysis: Continue the dialysis overnight at 4°C.[15]

Sample Recovery: Carefully remove the dialysis device from the buffer. Recover the purified

conjugate from the bag or cassette.

Visualization of Dialysis Workflow
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Caption: Workflow for excess crosslinker removal using dialysis.
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Section 2: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is a rapid and effective method for separating molecules

based on their size.[7] It is widely used for desalting, buffer exchange, and the removal of small

molecules like unreacted crosslinkers.[10]

Application Notes
Principle: The chromatographic column is packed with a porous resin. When the sample is

passed through the column, larger molecules (the bioconjugate) are unable to enter the

pores and thus travel through the column more quickly, eluting first. Smaller molecules (the

crosslinker) enter the pores of the resin, taking a longer path and eluting later.[7]

Column Selection: The choice of SEC column and resin is critical. For antibody-drug

conjugates (ADCs), columns with a hydrophilic coating are recommended to minimize non-

specific hydrophobic interactions that can cause peak tailing and poor resolution.[18] The

pore size of the resin should be selected to effectively separate the conjugate from the small

crosslinker molecules.

Mobile Phase: The mobile phase composition is important for maintaining the stability of the

conjugate and preventing interactions with the column matrix. A buffer with sufficient ionic

strength (e.g., 150 mM NaCl) is typically used.[19]

Spin Desalting Columns: For small sample volumes and rapid processing, spin desalting

columns are a convenient option.[3] These pre-packed columns utilize centrifugation to pass

the sample through the resin, allowing for high recovery and efficient removal of small

molecules in minutes.[9]

Experimental Protocol: Removal of Excess SMCC using
a Spin Desalting Column
This protocol describes the removal of unreacted Succinimidyl-4-(N-

maleimidomethyl)cyclohexane-1-carboxylate (SMCC) from a protein conjugate using a

commercially available spin desalting column.

Materials:
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Spin desalting column (e.g., Zeba™ Spin Desalting Column) appropriate for the sample

volume

Collection tubes

Equilibration buffer (the desired final buffer for the conjugate)

Centrifuge with a rotor compatible with the spin column and collection tubes

Procedure:

Column Preparation: Remove the bottom closure of the spin column and loosen the cap.

Place the column in a collection tube.

Resin Compaction: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage

buffer and compact the resin bed.

Column Equilibration: Place the column in a new collection tube. Add the equilibration buffer

to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g and discard the flow-

through. Repeat this step 2-3 times to ensure the column is fully equilibrated.

Sample Loading: Place the column in a new, clean collection tube. Carefully apply the

conjugation reaction mixture to the center of the compacted resin bed.

Purification: Centrifuge the column for 2 minutes at 1,500 x g.

Sample Collection: The purified conjugate is now in the collection tube. The unreacted

SMCC and other small molecules are retained in the resin. Discard the used column.

Visualization of SEC Workflow
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Caption: Workflow for excess crosslinker removal using a spin desalting column.

Section 3: Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and

purifying biomolecules.[11] It is highly scalable and well-suited for processing larger volumes,

making it a preferred method in industrial manufacturing, particularly for ADCs.[12]

Application Notes
Principle: In TFF, the sample solution flows tangentially across the surface of a semi-

permeable membrane.[11] This cross-flow prevents the build-up of molecules on the
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membrane surface, which can cause fouling. Pressure is applied to drive smaller molecules,

like the crosslinker and buffer components, through the membrane (permeate), while the

larger bioconjugate is retained in the recirculating solution (retentate).

Diafiltration: TFF is often used in a diafiltration mode for buffer exchange and removal of

small molecules.[20] In this process, a new buffer is added to the retentate at the same rate

that the permeate is being removed, effectively washing the small molecules out of the

sample.

MWCO Selection: Similar to dialysis, the choice of membrane MWCO is critical. For retaining

a protein of interest, a membrane with an MWCO that is 3 to 6 times lower than the

molecular weight of the protein is recommended.[14] For ADC purification (typically ~150

kDa), a 30 kDa MWCO membrane is commonly used.[11]

Operating Parameters: The efficiency of TFF is influenced by several parameters, including

transmembrane pressure (TMP), feed flow rate, and temperature. These parameters should

be optimized to maximize flux (the rate of permeate flow) while minimizing protein

aggregation and maintaining product stability.[12]

Experimental Protocol: Removal of Excess Crosslinker
from an ADC using TFF
This protocol outlines a general procedure for the purification of an ADC (~150 kDa) from

unreacted crosslinker and organic solvents using a TFF system.

Materials:

TFF system (pump, reservoir, pressure gauges, tubing)

TFF cassette or hollow fiber membrane with a 30 kDa MWCO

Diafiltration buffer (the final formulation buffer)

Procedure:

System Setup and Conditioning: Install the TFF membrane into the system. Flush the system

with the diafiltration buffer to condition the membrane and remove any storage solutions.
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Loading the Sample: Add the crude ADC conjugation mixture to the feed tank.

Concentration (Optional): Concentrate the sample to a target concentration (e.g., 25-30 g/L

for ADCs) by running the TFF system and collecting the permeate.[11] This is done at a

specific feed flow rate (e.g., 5 L/min/m²) and TMP (e.g., 10-20 psi).[11]

Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the feed tank

at the same rate as the permeate is being removed. This is typically done for a set number of

diavolumes (one diavolume is equal to the volume of the retentate). For efficient removal of

small molecules, 5-10 diavolumes are often used.[13]

Final Concentration: After diafiltration, concentrate the purified ADC to the desired final

concentration. It may be necessary to over-concentrate slightly to account for dilution during

product recovery.

Product Recovery: Recover the purified ADC from the TFF system.

Visualization of TFF Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/downstream-processing/tangential-flow-filtration-antibody-drug-conjugate-manufacturing
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/downstream-processing/tangential-flow-filtration-antibody-drug-conjugate-manufacturing
https://www.adcreview.com/articles/trial-of-high-efficiency-tff-capsule-prototype-for-adc-purification/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Setup

TFF Process

Recovery

Install and Condition
TFF Membrane

Load Crude Conjugate
into Feed Tank

Initial Concentration
(Optional)

Diafiltration
(Buffer Exchange)

Final Concentration

Recover Purified
Conjugate

Click to download full resolution via product page

Caption: Workflow for excess crosslinker removal using Tangential Flow Filtration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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